Product packaging for 4-(4-Chlorobenzoyl)benzoyl chloride(Cat. No.:CAS No. 81928-54-3)

4-(4-Chlorobenzoyl)benzoyl chloride

Cat. No.: B14431663
CAS No.: 81928-54-3
M. Wt: 279.1 g/mol
InChI Key: DUXJMJIEXYFFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Reactive Acyl Halide Intermediate

The primary significance of 4-(4-Chlorobenzoyl)benzoyl chloride lies in its acyl chloride functional group. Acyl chlorides are among the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution. This high reactivity allows the 4-chlorobenzoyl group to be efficiently introduced into other molecules.

In the context of polymerization, the acyl chloride function enables the formation of ketone linkages through further Friedel-Crafts acylation reactions. This characteristic makes it a key monomer in the electrophilic synthesis of polyaryletherketones (PAEKs), a class of high-performance thermoplastics known for their exceptional thermal stability and mechanical strength. The presence of the terminal chloro-substituent also offers a potential site for post-polymerization modification or can be used to fine-tune the final properties of the polymer.

Historical Context and Evolution of Research Applications

While specific historical documentation for this compound is not extensively detailed in seminal literature, its scientific origins are intrinsically linked to the discovery of the Friedel-Crafts reaction by Charles Friedel and James Crafts in 1877. This reaction provided chemists with a powerful tool for the alkylation and acylation of aromatic compounds.

The drive for new materials following World War II, particularly those with high thermal and chemical resistance, spurred research into aromatic polymers. In the 1960s, companies like DuPont and ICI pioneered the synthesis of wholly aromatic polyketones and polyetherketones. google.com Early work, such as the synthesis of poly(ether ketone ketone) (PEKK) from the condensation of isophthaloyl or terephthaloyl chloride with diphenyl ether, laid the foundation for the use of monomers with similar structures to this compound. google.com The evolution of this field has been toward creating polymers with tailored properties, which necessitates the design and synthesis of specific, often complex, monomers like the subject of this article.

Overview of Research Trajectories in Advanced Synthesis and Material Science

Current and future research involving this compound and related compounds is heavily focused on the synthesis of advanced materials. Its primary role is as a monomer in the production of aromatic polyketones. These polymers are sought after in demanding applications, from aerospace components to medical implants, due to their robustness.

The use of this specific monomer allows for precise control over the polymer architecture. The electrophilic nature of the acyl chloride facilitates polycondensation reactions, leading to high-molecular-weight polymers. rsc.org Research in this area explores how variations in monomer structure, including the presence and position of substituents like the chloro-group, affect the final properties of the polymer, such as its solubility, melting point, and glass transition temperature. The chloro-group on this compound makes it a precursor for polymers that can be further functionalized, opening pathways to materials with novel electronic or biomedical properties.

Interactive Data Tables

Table 1: Properties of Related Chemical Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Application
4-Chlorobenzoyl chlorideC₇H₄Cl₂O175.01Intermediate in synthesis. nih.govanshulchemicals.com
2-(4-Chlorobenzoyl)benzoic acidC₁₄H₉ClO₃260.67Organic intermediate. chemicalbook.com
4-Chlorobenzoic acidC₇H₅ClO₂156.57Precursor to 4-chlorobenzoyl chloride. chemicalbook.comwikipedia.org
Terephthaloyl chlorideC₈H₄Cl₂O₂203.02Monomer for polymers (e.g., Kevlar, PEKK). google.com
Phthalic anhydrideC₈H₄O₃148.12Precursor in dye and polymer synthesis. prepchem.com

Table 2: Typical Friedel-Crafts Acylation Reaction Details

ReactantsCatalystSolventTemperature RangeProduct Type
Acyl Chloride + Aromatic RingAlCl₃, FeCl₃Nitrobenzene, Dichloroethane0 - 100 °CAromatic Ketone
Acid Anhydride + Aromatic RingAlCl₃Carbon Disulfide20 - 80 °CAromatic Ketone
Carboxylic Acid + Aromatic RingPolyphosphoric AcidNone100 - 200 °CAromatic Ketone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8Cl2O2 B14431663 4-(4-Chlorobenzoyl)benzoyl chloride CAS No. 81928-54-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81928-54-3

Molecular Formula

C14H8Cl2O2

Molecular Weight

279.1 g/mol

IUPAC Name

4-(4-chlorobenzoyl)benzoyl chloride

InChI

InChI=1S/C14H8Cl2O2/c15-12-7-5-10(6-8-12)13(17)9-1-3-11(4-2-9)14(16)18/h1-8H

InChI Key

DUXJMJIEXYFFFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)C(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chlorobenzoyl Chloride

Laboratory-Scale Synthesis from 4-Chlorobenzoic Acid and Thionyl Chloride

A primary and well-documented laboratory method for preparing 4-chlorobenzoyl chloride involves the reaction of 4-chlorobenzoic acid with thionyl chloride. orgsyn.org This reaction is a standard procedure for converting carboxylic acids into their more reactive acyl chloride counterparts. guidechem.com

The conversion of 4-chlorobenzoic acid to 4-chlorobenzoyl chloride is typically achieved by heating the acid in an excess of thionyl chloride. A common procedure involves stirring a solution of 4-chlorobenzoic acid in thionyl chloride at an elevated temperature.

Key reaction parameters include:

Temperature: The reaction is generally conducted at elevated temperatures, such as 80°C, to ensure the reaction proceeds to completion.

Reaction Time: A stirring period of several hours is typical. For instance, a 5-hour reaction time has been reported to be effective.

Reagent Ratio: An excess of thionyl chloride is used not only as a reactant but also as a solvent, which helps to drive the reaction forward. orgsyn.org

The reaction proceeds until the 4-chlorobenzoic acid is fully dissolved and the evolution of sulfur dioxide and hydrogen chloride gas ceases. orgsyn.org

ParameterValue/ConditionSource
Starting Material4-Chlorobenzoic Acid orgsyn.org
ReagentThionyl Chloride orgsyn.org
Temperature80°C
Reaction Time5 hours
Work-upConcentration under vacuum

This table presents typical laboratory conditions for the synthesis of 4-chlorobenzoyl chloride.

To maximize the yield and ensure high purity, specific steps are taken during and after the reaction. After the initial reaction is complete, the excess thionyl chloride is removed. orgsyn.org This is typically done by distillation, often under reduced pressure, which allows for the separation of the volatile thionyl chloride from the higher-boiling 4-chlorobenzoyl chloride product. orgsyn.org

The crude product, often obtained as an oil, can then be purified by vacuum distillation. orgsyn.org Yields for this method are generally high, with reports of 75–81% after distillation. orgsyn.org The purity of the final product is crucial, as it is often used in subsequent sensitive reactions. chemdad.com

Industrial Processes for Chlorobenzoyl Chloride Production

On an industrial scale, alternative synthetic routes are often employed to produce chlorobenzoyl chlorides more economically. These methods may start from different precursors and utilize catalytic processes to enhance efficiency.

A significant industrial route involves the hydrolysis of 4-chlorobenzotrichloride (B167033) (1-chloro-4-(trichloromethyl)benzene). google.com This precursor is a valuable intermediate in the commercial production of herbicides. google.com The process to obtain 4-chlorobenzotrichloride itself can be achieved through the chlorination of p-xylene (B151628) in the vapor phase at high temperatures in the presence of a catalyst. google.com

Another related industrial method starts with p-fluorotoluene, which undergoes chlorination under UV light to produce 4-fluorotrichlorotoluene. google.com This intermediate is then subjected to a hydrolysis reaction with water and a composite catalyst to yield the corresponding acyl chloride. google.com While this example produces 4-fluorobenzoyl chloride, similar principles can be applied for chloro-substituted analogs.

Catalysis plays a vital role in the industrial synthesis of chlorobenzoyl chlorides, aiming to improve reaction rates, yields, and isomer selectivity. For instance, in the production of monochlorobenzoyl chloride, a ferric halide-iodine cocatalyst system can be used during the chlorination of benzoyl chloride to preferentially obtain the meta-isomer in high yields without requiring high temperatures or solvents. google.com

In the conversion of chlorobenzaldehydes to chlorobenzoyl chlorides, catalysts like phosphorus pentachloride can be employed. The reaction of 2-chlorobenzaldehyde (B119727) with chlorine in the presence of a catalytic amount of phosphorus pentachloride has been shown to produce 2-chlorobenzoyl chloride in high yield (>90%) and purity (>95%), with significantly reduced reaction times. google.com While this example pertains to the ortho-isomer, the catalytic principle is relevant to the broader industrial production of chlorobenzoyl chlorides.

Industrial MethodPrecursorKey FeaturesSource
Hydrolysis4-ChlorobenzotrichlorideValuable intermediate for herbicides. google.com
Chlorination/Hydrolysisp-FluorotolueneUses UV light and a composite catalyst. google.com
Catalytic ChlorinationBenzoyl ChlorideFerric halide-iodine cocatalyst for isomer control. google.com
Catalytic Chlorination2-ChlorobenzaldehydePhosphorus pentachloride catalyst for high yield and purity. google.com

This table summarizes various industrial approaches for synthesizing chlorobenzoyl chlorides.

Chemical Reactivity and Mechanistic Investigations of 4 Chlorobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides, including 4-(4-chlorobenzoyl)benzoyl chloride. masterorganicchemistry.comyoutube.com This reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, resulting in the formation of a new carbonyl compound. youtube.comkhanacademy.org

Reaction with Alcohols and Amines

The reaction of this compound with alcohols and amines exemplifies nucleophilic acyl substitution, yielding esters and amides, respectively. These reactions are typically rapid and highly efficient.

Reaction with Alcohols (Esterification): When treated with an alcohol, this compound is converted into the corresponding ester. This reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. researchgate.net The base can also act as a nucleophilic catalyst, forming a highly reactive acylammonium salt intermediate. researchgate.net

Reaction with Amines (Amidation): Primary and secondary amines readily react with this compound to form amides. libretexts.org In these reactions, a second equivalent of the amine is often used to neutralize the liberated HCl, forming an ammonium (B1175870) salt. libretexts.org The high reactivity of the acyl chloride group makes it a valuable reagent for the synthesis of a variety of amide-containing compounds. nih.govresearchgate.net

The general mechanism for these reactions involves the nucleophilic attack of the alcohol or amine on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion. youtube.comkhanacademy.org

Table 1: Nucleophilic Acyl Substitution Reactions with Alcohols and Amines

NucleophileProduct TypeGeneral Reaction
Alcohol (R'-OH)EsterThis compound + R'-OH → 4-(4-Chlorobenzoyl)benzoate ester + HCl
Amine (R'R''NH)AmideThis compound + R'R''NH → 4-(4-Chlorobenzoyl)benzamide + HCl

Acylation of Thio- and Seleno-Nucleophiles

The electrophilic nature of this compound extends to reactions with sulfur and selenium nucleophiles.

Acylation of Thiols: Thiols (mercaptans) react with this compound in a manner analogous to alcohols, yielding thioesters. These reactions are important for the introduction of the 4-(4-chlorobenzoyl)benzoyl moiety onto sulfur-containing molecules.

Acylation of Selenophenols: Similarly, selenophenols can be acylated by this compound to produce selenoesters. Research has shown that with substrates containing multiple nucleophilic sites, such as those with both amino and seleno groups, the reaction can be selective. For instance, in the reaction of 2-(chloroseleno)benzoyl chloride with nucleophiles, a primary amino group was found to be the most reactive site, undergoing simultaneous selenenylation and acylation. researchgate.net

Hydrolytic Reactivity and Stability Considerations

This compound is sensitive to moisture and undergoes hydrolysis in the presence of water. solubilityofthings.com This reaction results in the formation of 4-(4-chlorobenzoyl)benzoic acid and hydrochloric acid. google.com The rate of hydrolysis can be influenced by the presence of electron-donating or electron-withdrawing groups on the benzoyl ring. For instance, an electron-donating group can stabilize the positive charge buildup on the carbonyl carbon in the transition state, potentially accelerating hydrolysis via a dissociative pathway. reddit.com Due to its reactivity with water, it is crucial to store this compound under anhydrous conditions to maintain its chemical integrity. cdhfinechemical.com

Electrophilic Acylation Reactions

The this compound molecule can also act as an acylating agent in electrophilic aromatic substitution reactions, most notably in Friedel-Crafts acylations.

Friedel-Crafts Acylation with Aromatic Substrates

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds like benzene (B151609) and its derivatives. scribd.comoregonstate.edulibretexts.org The reaction introduces the 4-(4-chlorobenzoyl)benzoyl group onto the aromatic ring, forming a diaryl ketone. The mechanism involves the formation of a highly electrophilic acylium ion, which is generated by the reaction of the acyl chloride with the Lewis acid. libretexts.org This acylium ion then attacks the electron-rich aromatic ring. libretexts.org An advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

Table 2: Products of Friedel-Crafts Acylation with this compound

Aromatic SubstrateMajor Product
Benzene1-(4-Chlorobenzoyl)-4-benzoylbenzene
Toluene (B28343)1-(4-Chlorobenzoyl)-4-(4-methylbenzoyl)benzene
Anisole1-(4-Chlorobenzoyl)-4-(4-methoxybenzoyl)benzene

Note: The regioselectivity of the acylation on substituted benzenes is directed by the nature of the substituent on the aromatic substrate.

Catalytic Influences in Acylation Processes

The choice and amount of catalyst are critical in Friedel-Crafts acylation. A stoichiometric amount of the Lewis acid catalyst is often required because it forms a complex with both the starting acyl chloride and the resulting ketone product. organic-chemistry.org Various Lewis acids, including AlCl₃, FeCl₃, and ZnCl₂, can be used, with their catalytic activity often correlating with their Lewis acidity. researchgate.net Research has explored the use of solid acid catalysts and ionic liquids as more environmentally friendly alternatives to traditional Lewis acids. researchgate.net Furthermore, the reaction medium can significantly influence the efficiency of the acylation, with superacids being shown to enhance the electrophilicity of the acylium ion and improve reaction yields, particularly with less reactive aromatic substrates. mdpi.com In some cases, bacterial acyltransferases have been identified that can catalyze Friedel-Crafts C-acylation in aqueous solutions without the need for CoA-activated reagents, offering a biocatalytic approach to these transformations. nih.gov

Mechanistic Studies of 4-Chlorobenzoyl Moiety Transfer

The transfer of the 4-chlorobenzoyl moiety is a key step in various chemical and biochemical transformations. Understanding the mechanisms governing these transfers is crucial for applications ranging from bioremediation to polymer synthesis. This section delves into the enzymatic, radical, and kinetic aspects of these reactions.

Enzymatic Dehalogenation Mechanisms involving 4-Chlorobenzoyl Coenzyme A

The biodegradation of 4-chlorobenzoate (B1228818) in certain microorganisms proceeds through its activation to 4-chlorobenzoyl coenzyme A (4-CBA-CoA). This thioester then undergoes enzymatic dehalogenation, a critical step in the detoxification and metabolism of this chlorinated aromatic compound. The enzyme responsible for this transformation is 4-chlorobenzoyl-CoA dehalogenase.

The dehalogenation reaction catalyzed by this enzyme is a hydrolytic process where the chlorine atom at the C4 position of the aromatic ring is replaced by a hydroxyl group, yielding 4-hydroxybenzoyl-CoA. researchgate.net The reaction does not proceed by a direct hydrolytic attack of water on the carbon-chlorine bond. Instead, it follows a more complex mechanism involving the formation of a covalent enzyme-substrate intermediate.

The catalytic mechanism involves an active site aspartate residue (Asp145) that acts as a nucleophile. This aspartate attacks the C4 carbon of the 4-chlorobenzoyl-CoA, leading to the formation of a Meisenheimer-like intermediate and the displacement of the chloride ion. Subsequently, the arylated enzyme intermediate is hydrolyzed by a water molecule, which attacks the acyl carbon, regenerating the enzyme and releasing the product, 4-hydroxybenzoyl-CoA. google.com A histidine residue (His90) is believed to function as a general base, activating the water molecule for this nucleophilic attack.

The crystal structure of 4-chlorobenzoyl-CoA dehalogenase has provided significant insights into its catalytic mechanism. google.com The active site contains an "oxyanion hole" formed by the backbone amides of Phe64 and Gly114, which stabilizes the tetrahedral intermediate formed during the hydrolysis of the arylated enzyme. The coenzyme A moiety of the substrate plays a crucial role in substrate anchoring to the enzyme, as evidenced by the significantly lower Michaelis constant (Km) for 4-CBA-CoA compared to the inhibition constant for 4-chlorobenzoate. nih.gov

Table 1: Key Amino Acid Residues in 4-Chlorobenzoyl-CoA Dehalogenase and Their Functions nih.gov

ResidueFunction
Asp145Catalytic nucleophile, attacks the C4 carbon of the substrate.
His90General base, activates a water molecule for hydrolysis.
Phe64Forms part of the oxyanion hole, stabilizing the tetrahedral intermediate.
Gly114Forms part of the oxyanion hole, stabilizing the tetrahedral intermediate.
Trp137Stabilizes reaction intermediates.

Radical Polymerization Initiation Mechanisms (e.g., Reversible Addition-Fragmentation Chain Transfer (RAFT))

The 4-chlorobenzoyl moiety can be incorporated into macromolecular structures that act as chain transfer agents in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. RAFT is a form of living radical polymerization that allows for the synthesis of polymers with controlled molecular weights and narrow polydispersities.

One example is the synthesis of a Poly(ethylene glycol) (PEG) based macro-RAFT agent. In this approach, polyethylene (B3416737) glycols are reacted with potassium hydroxide (B78521) and carbon disulfide, followed by reaction with 4-chlorobenzoyl chloride to terminate the chain. dergipark.org.tr This results in a PEG-xanthate macro-RAFT agent where the 4-chlorobenzoyl group is located at the chain end. dergipark.org.tr

The general mechanism of RAFT polymerization involves a rapid equilibrium between active (propagating) and dormant polymer chains. The RAFT agent, in this case, the macro-xanthate containing the 4-chlorobenzoyl moiety, mediates this process. The polymerization is initiated by a standard radical initiator. The propagating polymer radical adds to the thiocarbonyl group of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, either regenerating the starting radical or releasing a new radical that can initiate further polymerization. This reversible process allows for the controlled growth of polymer chains.

The use of a macro-RAFT agent, such as the one functionalized with a 4-chlorobenzoyl group, allows for the synthesis of block copolymers. For instance, the PEG-xanthate macro-RAFT agent can be used to polymerize monomers like methyl methacrylate (B99206) (MMA) to produce triblock copolymers of the type PMMA-b-PEG-b-PMMA. dergipark.org.tr The 4-chlorobenzoyl group itself does not directly participate in the radical initiation but is a component of the larger RAFT agent structure that controls the polymerization.

Table 2: Components in the Synthesis of PMMA-b-PEG-b-PMMA using a 4-Chlorobenzoyl Chloride-terminated Macro-RAFT Agent dergipark.org.tr

ComponentRole
Poly(ethylene glycol) (PEG)Forms the central block of the copolymer.
Carbon disulfide (CS2)Reacts with the hydroxyl end-groups of PEG to form a xanthate.
4-Chlorobenzoyl chlorideTerminates the xanthate, forming the macro-RAFT agent.
Methyl methacrylate (MMA)Monomer that forms the outer blocks of the copolymer.
Radical Initiator (e.g., AIBN)Initiates the polymerization process.

Detailed Kinetic and Thermodynamic Analyses of Reaction Pathways

The reactivity of the 4-chlorobenzoyl moiety is largely dictated by the electrophilic nature of the carbonyl carbon in the benzoyl chloride group. This makes it susceptible to nucleophilic attack, leading to the transfer of the 4-chlorobenzoyl group.

Kinetic Analysis:

The kinetics of reactions involving 4-chlorobenzoyl chloride are generally rapid, especially with strong nucleophiles. For example, its hydrolysis in the presence of water is a fast reaction that produces 4-chlorobenzoic acid and hydrochloric acid. solubilityofthings.com The rate of such reactions is influenced by several factors including the nature of the nucleophile, the solvent, and the temperature.

In the synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoyl chloride and thiourea (B124793) in tetrahydrofuran (B95107), the reaction yield is dependent on both temperature and reaction time. dergipark.org.tr Optimal yields were obtained at 110°C with a heating time of 1 hour, suggesting that sufficient thermal energy is required to overcome the activation energy barrier for the reaction.

Thermodynamic Analysis:

Thermodynamic data for reactions involving 4-chlorobenzoyl chloride can provide insights into the feasibility and energetics of the reaction pathways. The National Institute of Standards and Technology (NIST) provides thermochemical data for 4-chlorobenzoyl chloride. nist.gov The enthalpy of reaction (ΔrH°) for various transformations can be calculated from the standard enthalpies of formation of reactants and products.

For instance, the hydrolysis of 4-chlorobenzoyl chloride is a thermodynamically favorable process, driven by the formation of the more stable carboxylic acid and hydrochloric acid. The reaction is exothermic, releasing heat.

Table 3: General Reactivity of the 4-Chlorobenzoyl Chloride Moiety solubilityofthings.com

ReactantProduct TypeGeneral Reaction Conditions
WaterCarboxylic acidRapid at ambient temperature
AlcoholsEsterGenerally requires mild heating
AminesAmideOften proceeds readily at room temperature
ThioureaAcylthioureaRequires heating in a suitable solvent

Synthesis and Characterization of Derivatives of 4 Chlorobenzoyl Chloride

Synthesis of 4-Chlorobenzoyl Coenzyme A and its Analogues

The synthesis of 4-chlorobenzoyl Coenzyme A (CoA) is a critical process for studying the metabolic pathways of chlorinated aromatic compounds. This biochemical tool is typically prepared through the reaction of 4-chlorobenzoyl chloride with coenzyme A. The reaction is carried out in a potassium bicarbonate buffer, which facilitates the acylation of the sulfhydryl group of Coenzyme A by the acyl chloride. sigmaaldrich.com This synthesis allows researchers to investigate enzymatic processes and the biodegradation of environmental pollutants. chemdad.com

Derivatization for Advanced Chemical Research Probes

4-Chlorobenzoyl chloride serves as a foundational molecule for the creation of specialized chemical probes used in advanced research. These derivatives are designed to have specific properties, such as enhanced lipophilicity or the ability to interact with biological targets.

Thiourea (B124793) derivatives of 4-chlorobenzoyl chloride have been synthesized with the goal of developing compounds with potential activity on the central nervous system (CNS). One such derivative, 4-chlorobenzoylthiourea, is synthesized by reacting 4-chlorobenzoyl chloride with thiourea in a tetrahydrofuran (B95107) solvent. uad.ac.id The synthesis has been optimized by studying the effects of reaction temperature and time on the product yield. Research indicates that these derivatives possess higher lipophilic and electronic properties compared to the parent compound, benzoylthiourea, which is expected to enhance their potential as CNS depressants. uad.ac.id

The optimal conditions for the synthesis of 4-chlorobenzoylthiourea have been determined to be a reaction temperature of 110°C and a heating time of 1 hour, which result in the highest percentage yields. uad.ac.id The purity of the synthesized compound is confirmed through techniques such as Thin Layer Chromatography (TLC), and its structure is characterized using UV, IR, ¹H-NMR, and GC-MS spectroscopy. uad.ac.id

Table 1: Optimization of 4-chlorobenzoylthiourea Synthesis

Parameter Conditions Yield (%)
Temperature 90°C 28.99
100°C 41.07
110°C 48.79
120°C 45.14
Heating Time (at 110°C) 0.5 hours 41.65
1 hour 50.84
1.5 hours 46.39

Data sourced from a study on the synthesis of 4-chlorobenzoylthiourea. uad.ac.id

The synthesis of quinoxaline (B1680401) derivatives incorporating the 4-chlorobenzoyl moiety has been explored for their potential biological activities. While direct reaction of 4-chlorobenzoyl chloride with certain amino-substituted quinazolines can sometimes lead to undesired side products, alternative strategies have been developed. One successful approach involves the synthesis of amide derivatives from intermediate quinoxaline compounds. These intermediates are reacted with various aromatic acid chlorides, including p-chlorobenzoyl chloride, in a suitable solvent such as diethyl ether or toluene (B28343) to yield the desired quinoxaline amides.

5-Fluorouracil (B62378) (5-FU), a widely used anticancer drug, has been modified through benzoylation to create derivatives with potentially improved properties. The synthesis of N1-acyl derivatives of 5-FU can be achieved through a multi-step process. nih.gov Initially, 5-fluorouracil is trimethylsilylated using an agent like hexamethyldisilazane. This intermediate is then acylated with an acid chloride, such as 4-chlorobenzoyl chloride. nih.gov This general method allows for the introduction of the 4-chlorobenzoyl group at the N1 position of the 5-FU ring, creating a new derivative for further study. nih.govnih.gov

Piperazine (B1678402) Derivatives: Derivatives of piperazine containing the 4-chlorobenzoyl group have been synthesized and investigated for their pharmacological potential. A general method for preparing 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives involves the nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine (B1679854) with various benzoyl chlorides. For the synthesis of the 4-chlorobenzoyl derivative, 1-(4-chlorobenzhydryl)piperazine is reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dry dichloromethane. The reaction is typically initiated at a low temperature (0-5°C) and then allowed to proceed at room temperature.

Semicarbazide Derivatives: A facile method for the synthesis of 1,4-diacyl semicarbazides has been reported, which can be adapted for the preparation of 4-chlorobenzoyl-containing derivatives. tandfonline.com In this two-step process, 4-chlorobenzoyl chloride is first reacted with ammonium (B1175870) thiocyanate. The resulting intermediate is then reacted with an aryloxyacetic acid hydrazide under phase transfer catalysis to produce a 1-aryloxyacetyl-4-(4-chlorobenzoyl)-thiosemicarbazide. tandfonline.com This thiosemicarbazide (B42300) can then be converted to the corresponding 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazide by treatment with potassium iodate. tandfonline.com

The reaction of 4-chlorobenzoyl chloride with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane leads to the formation of N-acyl selenophosphoramides. This synthesis provides a route to novel organophosphorus compounds containing a selenium atom. X-ray crystallographic studies of the resulting N-(4-chlorobenzoyl)-2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane have shown that the selenium atom is located in the equatorial position of the dioxaphosphorinane ring.

Polymeric Materials and Precursors

The bifunctional nature of 4-(4-Chlorobenzoyl)benzoyl chloride, featuring both a chloro-substituted benzoyl group and a reactive benzoyl chloride, makes it a valuable building block for advanced polymer architectures. Its incorporation into polymers can impart specific properties and facilitate further polymerization steps.

Macro-RAFT (Reversible Addition-Fragmentation chain Transfer) agents are polymeric chain transfer agents that play a crucial role in mediating controlled radical polymerizations. The synthesis of such agents using this compound has been demonstrated, particularly in the formation of Poly(ethylene glycol) (PEG)-based macro-RAFT agents.

In a representative synthesis, a PEG-potassium xanthate salt is first prepared by reacting Poly(ethylene glycol) with carbon disulfide (CS₂) in the presence of potassium hydroxide (B78521) (KOH). This intermediate is then reacted with 4-chlorobenzoyl chloride to yield the final macro-RAFT agent, a PEG-benzoyl xanthate derivative. This reaction attaches the 4-chlorobenzoyl group to the polymer chain, creating a macro-initiator capable of controlling the polymerization of various monomers. tandfonline.com

The general reaction scheme for the synthesis of these xanthate macro-RAFT agents is depicted below: Step 1: Formation of PEG-Potassium Xanthate Salt PEG-OH + CS₂ + KOH → PEG-O-C(=S)SK + H₂O

Step 2: Reaction with 4-Chlorobenzoyl chloride PEG-O-C(=S)SK + ClC₆H₄COCl → PEG-O-C(=S)S-C(=O)C₆H₄Cl + KCl

The successful synthesis of these macro-RAFT agents is confirmed through spectroscopic methods. For instance, the ¹³C-NMR spectra show characteristic signals for the different carbon atoms within the polymer structure, including those from the benzoyl chloride group. researchgate.net

Table 1: Synthesis of Macro-RAFT Agents

Reactants Product Characterization Reference

The macro-RAFT agents derived from this compound are effective in mediating the controlled/living radical polymerization of various monomers to produce well-defined block copolymers. For example, these macro-initiators have been employed in the polymerization of styrene (B11656) to synthesize PS-b-PEG-b-PS triblock copolymers. tandfonline.com

The polymerization is typically initiated by a conventional radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), in the presence of the PEG-benzoyl xanthate macro-RAFT agent. The controlled nature of the polymerization is evidenced by a linear relationship between the natural logarithm of the initial monomer concentration to the monomer concentration at a given time (ln[M]₀/[M]) versus polymerization time, indicating a first-order reaction with respect to the monomer concentration. tandfonline.com

Furthermore, the molecular weight of the resulting block copolymers increases linearly with monomer conversion, and the polymers exhibit narrow molecular weight distributions, as indicated by low polydispersity index (PDI) values. This level of control is a hallmark of a living polymerization process. tandfonline.com The use of macro-RAFT agents with a 4-chlorobenzoyl end group has been shown to provide better control over the polymerization process compared to those with methylbenzoyl end groups. tandfonline.com

The characterization of the resulting block copolymers is carried out using techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and PDI, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the block copolymer structure. researchgate.netresearchgate.net

Table 2: Synthesis of PS-b-PEG-b-PS Block Copolymer using PEG-400-4-chlorobenzoyl xanthate macro-RAFT agent

Polymerization Time (min) Conversion (%) Mn (GPC) PDI (GPC)
30 10.5 3,200 1.35
60 18.2 4,500 1.30
90 25.8 6,100 1.28
120 33.1 7,800 1.25
150 40.5 9,500 1.24

Data derived from graphical representations in a study by Yildiko et al. tandfonline.comresearchgate.net

Table 3: List of Chemical Compounds

Compound Name
This compound
Poly(ethylene glycol)
Carbon disulfide
Potassium hydroxide
4-chlorobenzoyl chloride
PEG-potassium xanthate salt
PEG-benzoyl xanthate
Styrene
PS-b-PEG-b-PS
2,2'-azobisisobutyronitrile

Advanced Research Applications of 4 Chlorobenzoyl Chloride

Role as a Promoter in α-Aminonitrile Synthesis

The synthesis of α-aminonitriles is a significant reaction in organic chemistry, providing precursors for α-amino acids and other nitrogen-containing compounds. Certain acyl chlorides can act as promoters in the Strecker reaction, which is a common method for α-aminonitrile synthesis. However, a review of current research literature did not yield specific studies detailing the use of 4-(4-Chlorobenzoyl)benzoyl chloride as a promoter for this transformation. The general reactivity of acyl chlorides suggests a potential role, but dedicated research is required to confirm its efficacy and any potential advantages.

Application as a Derivatization Agent in Material Science Research

Derivatization of materials is a key strategy to enhance their physical and chemical properties. Acyl chlorides are often used to modify surfaces and polymer backbones.

Improvement of Hole Injection in Conjugated Polymers

The efficiency of organic light-emitting diodes (OLEDs) and other organic electronic devices is often dependent on the efficient injection of charge carriers, such as holes, from the electrodes to the active organic layer. Introducing a dipole layer at the interface is a known strategy to improve hole injection. While derivatives of benzoyl chloride have been explored for this purpose, specific research demonstrating the application of this compound for the improvement of hole injection in conjugated polymers has not been identified in the available literature.

Modification of Polymer Architectures

The modification of polymer architectures through grafting or side-chain functionalization can significantly alter their properties, such as solubility, thermal stability, and mechanical strength. Benzoyl chloride and its derivatives are known to react with hydroxyl or amine groups on polymer chains. Despite this general reactivity, there are no specific research articles available that describe the use of this compound for the targeted modification of polymer architectures.

Building Block in Pharmaceutical Synthesis Research

Intermediate in Agrochemical Research

Many modern herbicides and pesticides are complex organic molecules that are built up from smaller, functionalized intermediates. anshulchemicals.com The synthesis of certain agrochemicals involves the use of benzoyl chloride derivatives. vynova-group.com For instance, meta-chlorobenzoyl chloride is a key intermediate in the production of some herbicides. google.com However, there is a lack of specific published research detailing the role of this compound as an intermediate in the development of new agrochemicals.

Precursor in Dye Synthesis Research

Presenting a detailed examination of the spectroscopic and crystallographic analysis of this compound and its derivatives. This article adheres to a strict outline, focusing on vibrational spectroscopy, nuclear magnetic resonance, mass spectrometry, X-ray diffraction, and chromatographic techniques.

Spectroscopic and Crystallographic Analysis of 4 4 Chlorobenzoyl Benzoyl Chloride and Its Derivatives

The structural elucidation and purity assessment of 4-(4-Chlorobenzoyl)benzoyl chloride and its derivatives are heavily reliant on a suite of sophisticated analytical techniques. These methods provide detailed insights into the molecular structure, conformation, and intermolecular interactions of these compounds.

Research Gaps and Future Directions in 4 Chlorobenzoyl Chloride Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted benzophenones often involves the Friedel-Crafts acylation. For instance, 4,4'-dichlorobenzophenone (B107185) is prepared by the acylation of chlorobenzene (B131634) with 4-chlorobenzoyl chloride. A plausible, yet unconfirmed, route to "4-(4-Chlorobenzoyl)benzoyl chloride" could involve a similar Friedel-Crafts reaction between chlorobenzene and terephthaloyl chloride, followed by further reactions to introduce the second chloro-substituent.

A significant research gap lies in the development of more sustainable synthetic methods for such compounds. Traditional Friedel-Crafts acylations often employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride, which generate considerable waste. Future research should focus on:

Heterogeneous Catalysis: Utilizing solid acid catalysts that can be easily recovered and reused.

Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives.

Direct C-H Activation: Developing methods that bypass the need for pre-functionalized starting materials, thus improving atom economy.

Exploration of New Catalytic Systems for Related Reactions

The reactivity of the benzoyl chloride functional group is central to the utility of these compounds. Research into new catalytic systems for reactions involving acyl chlorides is a perpetual frontier. For a molecule like the proposed "this compound," this would be critical for its potential use as a monomer in polymerization.

Future explorations should target:

Organocatalysis: Developing metal-free catalytic systems to avoid potential metal contamination in the final products, which is crucial for applications in electronics and pharmaceuticals.

Photoredox Catalysis: Harnessing light energy to drive reactions under mild conditions, offering a more sustainable approach.

Enzymatic Catalysis: Investigating the potential of enzymes to catalyze the formation and reactions of such molecules with high selectivity.

Advanced Functionalization Strategies for Complex Architectures

Assuming "this compound" could be synthesized, its structure presents multiple sites for further functionalization. The two aromatic rings and the ketone linkage could be targets for introducing additional chemical groups, leading to a wide array of derivatives with tailored properties.

Advanced functionalization strategies to be explored include:

Late-Stage Functionalization: Developing methods to modify the core structure after its initial synthesis, allowing for the rapid generation of a library of compounds.

Orthogonal Protecting Group Strategies: Designing synthetic routes that allow for the selective reaction at different positions on the molecule.

Controlled Polymerization: If used as a monomer, developing techniques to control the sequence and architecture of the resulting polymers.

Integration into Emerging Materials Science Applications

Structurally related compounds, such as 4,4'-oxybis(benzoyl chloride), are used as monomers in the production of high-performance polymers like polyetheretherketone (PEEK). These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties. A patent for "4,4'-bis(4-chlorobenzoyl)benzophenone" highlights its utility as a starting material for heat-resistant polymers.

Given its potential as a rigid, chlorine-containing monomer, "this compound" could be a valuable building block for new materials with enhanced properties, such as:

Flame Retardancy: The presence of chlorine atoms could impart inherent flame-retardant properties to polymers.

High-Performance Polymers: Its rigid structure could contribute to high glass transition temperatures and excellent mechanical strength in resulting polymers.

Membranes for Separations: The specific chemical functionalities could be exploited in the design of advanced membranes for gas or liquid separations.

A significant research effort would be required to synthesize this monomer and investigate its polymerization behavior and the properties of the resulting materials.

Potential Application AreaRelevant Properties of Hypothetical Polymer
Aerospace and AutomotiveHigh thermal stability, mechanical strength
ElectronicsDielectric properties, flame retardancy
Medical DevicesBiocompatibility, sterilizability
Advanced CoatingsChemical resistance, durability

Refinement of Computational Models for Predictive Chemistry

Computational chemistry plays an increasingly vital role in predicting the properties and reactivity of new molecules. For a yet-to-be-synthesized compound like "this compound," computational modeling could provide valuable insights.

Future directions in this area include:

Predictive Synthesis: Developing algorithms that can predict the most efficient synthetic routes.

Property Prediction: Refining models to accurately predict the physical, chemical, and material properties of the compound and its potential polymers.

Reaction Mechanism Elucidation: Using computational tools to understand the detailed mechanisms of its formation and subsequent reactions, which can guide experimental work.

Q & A

Q. What are the recommended safety protocols for handling 4-(4-Chlorobenzoyl)benzoyl chloride in laboratory settings?

this compound is highly corrosive and requires stringent safety measures. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical goggles. Use face shields for splash risks .
  • Ventilation: Operate in a fume hood to avoid inhalation of vapors, which can cause severe eye and respiratory irritation .
  • Storage: Store in airtight, corrosion-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Keep away from water, alcohols, and oxidizing agents .
  • Spill Management: Neutralize spills with dry sand or inert absorbents. Avoid water, which can exacerbate reactions .

Q. What synthetic routes are commonly used to prepare this compound?

The compound is typically synthesized via Friedel-Crafts acylation or chlorination of pre-functionalized benzoyl derivatives:

  • Friedel-Crafts Reaction: React 4-chlorobenzoyl chloride with benzene derivatives using anhydrous AlCl₃ as a catalyst. This method requires strict moisture exclusion to prevent side reactions .
  • Chlorination of Benzaldehyde Derivatives: Chlorinate 4-chlorobenzaldehyde under controlled conditions (Cl₂ gas, UV light) to form the acyl chloride .
  • Purification: Distill under reduced pressure (boiling point ~198°C) and validate purity via NMR or HPLC (>99% by area normalization) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm aromatic substitution patterns and acyl chloride functionality (e.g., carbonyl peak at ~170 ppm in ¹³C NMR) .
  • HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (70:30 v/v) at 1 mL/min .
  • FTIR: Detect characteristic C=O stretching at ~1770 cm⁻¹ and C-Cl bonds at ~750 cm⁻¹ .

Advanced Research Questions

Q. How can impurities in this compound be identified and quantified?

Impurity profiling is critical for pharmaceutical intermediates. A validated HPLC method (adapted from pharmacopeial standards) includes:

  • Column: Zorbax Eclipse XDB-C18 (4.6 × 250 mm, 5 µm).
  • Gradient Elution: 0.1% trifluoroacetic acid in water (A) and acetonitrile (B). Run time: 30 min (10–90% B).
  • Key Impurities:
    • (4-Chlorophenyl)(4-hydroxyphenyl)methanone (RT = 0.34) from incomplete chlorination.
    • Fenofibric acid derivatives (RT = 0.36–0.80) from esterification side reactions .
  • Limits: Total impurities ≤0.5% (w/w) per ICH guidelines.

Q. What mechanistic insights govern the reactivity of this compound in polymerization reactions?

The compound acts as an electrophilic initiator in polyacetylene synthesis:

  • Activation Mechanism: The acyl chloride group undergoes nucleophilic attack by terminal alkynes (e.g., 2-ethynylpyridine), forming conjugated polymers via step-growth polymerization.
  • Kinetics: Reaction rates are solvent-dependent. Dichloromethane enhances polarity, accelerating initiation (~2 h for 90% yield vs. 6 h in toluene) .
  • Side Reactions: Hydrolysis to 4-chlorobenzoic acid occurs in humid environments, requiring anhydrous conditions .

Q. How does storage stability impact the degradation profile of this compound?

Long-term storage under suboptimal conditions leads to:

  • Hydrolysis: Forms 4-chlorobenzoic acid, detectable via FTIR loss of C=O (acyl chloride) and emergence of carboxylic acid O-H stretches (~2500–3500 cm⁻¹) .
  • Oxidation: Reaction with trace oxygen generates peroxides, which can be mitigated by argon purging and addition of stabilizers (e.g., BHT at 0.01% w/w) .
  • Best Practices: Monitor purity every 3 months via HPLC and store at –20°C in amber glass to prevent photodegradation .

Q. What strategies optimize the use of this compound in chiral auxiliary synthesis?

The compound serves as a protecting group in asymmetric synthesis:

  • Chiral Amine Coupling: React with D- or L-amino acids (e.g., alanine) in THF using DMAP as a catalyst. Diastereomeric excess (>95%) is achieved via kinetic resolution .
  • Deprotection: Use LiAlH₄ in dry ether to cleave the benzoyl group without racemization .

Methodological Notes

  • Safety-Critical Steps: Always conduct acyl chloride reactions under inert atmospheres. Quench residual reagents with ice-cold sodium bicarbonate .
  • Data Validation: Cross-reference NMR shifts with published spectra (e.g., NIST Chemistry WebBook) to confirm structural assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.